Anisole-2,4,6-d3

Catalog No.
S802669
CAS No.
2567-25-1
M.F
C7H8O
M. Wt
111.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anisole-2,4,6-d3

CAS Number

2567-25-1

Product Name

Anisole-2,4,6-d3

IUPAC Name

1,3,5-trideuterio-2-methoxybenzene

Molecular Formula

C7H8O

Molecular Weight

111.16 g/mol

InChI

InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i2D,5D,6D

InChI Key

RDOXTESZEPMUJZ-UJESMPABSA-N

SMILES

COC1=CC=CC=C1

Canonical SMILES

COC1=CC=CC=C1

Isomeric SMILES

[2H]C1=CC(=C(C(=C1)[2H])OC)[2H]
  • Isotope Tracing

    Due to its distinct mass compared to regular hydrogen, Anisole-2,4,6-d3 can be used as an isotopic tracer in various scientific experiments. Researchers can track the movement and fate of the anisole molecule within a system by monitoring the presence of the deuterium label. This is particularly useful in studies related to metabolism, reaction pathways, and environmental fate of anisole [].

  • NMR Spectroscopy

    Anisole-2,4,6-d3 is a valuable tool in Nuclear Magnetic Resonance (NMR) spectroscopy. The substitution of deuterium simplifies the NMR spectrum by eliminating signals arising from the protons at positions 2, 4, and 6 of the benzene ring. This leads to a clearer spectrum, allowing researchers to better analyze the remaining signals and study the structure and dynamics of the molecule [].

  • Kinetic Isotope Effect Studies

    The presence of deuterium can subtly alter the reaction rates of chemical processes. By comparing the reaction rates of Anisole-2,4,6-d3 with regular anisole, scientists can gain insights into the reaction mechanism and the role of specific bonds in the reaction pathway [].

Anisole-2,4,6-d3 is a deuterated derivative of anisole, characterized by the molecular formula C7H8OC_7H_8O with three deuterium atoms replacing the hydrogen atoms at the 2, 4, and 6 positions of the aromatic ring. This compound is primarily utilized in research settings, particularly in studies involving isotopic labeling, which aids in tracing

Anisole-2,4,6-d3 is expected to share similar hazards as anisole, which include:

  • Flammability: Anisole is a flammable liquid with a flash point of 34 °C. Anisole-2,4,6-d3 is likely to have similar flammability properties.
  • Toxicity: Anisole is considered moderately toxic and can cause irritation upon inhalation, ingestion, or skin contact. Detailed data on the specific toxicity of Anisole-2,4,6-d3 might be limited due to its use in research settings.
Similar to its non-deuterated counterpart. Notably:

  • Bromination: The bromination of anisole-2,4,6-d3 has been studied extensively. The reaction occurs in aqueous acetic acid and follows second-order kinetics. The presence of deuterium affects the reaction rates due to kinetic isotope effects, which indicate that the bond cleavage involving hydrogen atoms is rate-determining .
  • Oxidation: Anisole-2,4,6-d3 can be oxidized to produce anisaldehyde or anisic acid. The oxidation process can be influenced by the presence of catalysts and the reaction conditions.

While specific biological data on anisole-2,4,6-d3 is limited, compounds structurally similar to anisole have shown various biological activities. Anisole itself has been reported to exhibit antimicrobial properties and may influence biological systems through its interactions with cellular membranes and proteins. Deuterated compounds like anisole-2,4,6-d3 are often used in pharmacokinetic studies to trace metabolic pathways without altering the biological activity significantly.

Anisole-2,4,6-d3 can be synthesized through several methods:

  • Deuteration of Anisole: This involves the replacement of hydrogen atoms with deuterium using deuterated reagents under controlled conditions.
  • Electrophilic Aromatic Substitution: Anisole can undergo electrophilic substitution reactions where deuterated reagents are used to introduce deuterium at specific positions on the aromatic ring.
  • Reduction of Deuterated Precursors: Starting from deuterated phenolic compounds or methoxy derivatives can yield anisole-2,4,6-d3 through selective reduction processes .

Anisole-2,4,6-d3 is primarily used in:

  • Isotopic Labeling: It serves as a tracer in mechanistic studies of organic reactions.
  • Spectroscopic Studies: Its unique spectral properties make it valuable for studies involving nuclear magnetic resonance spectroscopy and mass spectrometry.
  • Research in Organic Chemistry: Used to understand reaction mechanisms due to its isotopic labeling capabilities.

Anisole-2,4,6-d3 shares structural similarities with several other compounds. Here are some comparable compounds:

CompoundStructure/PropertiesUnique Features
AnisoleC7H8OC_7H_8OCommonly used as a solvent and flavoring agent
Anisole-d8C7D8OC_7D_8OFully deuterated version; used for different isotopic studies
p-BromoanisoleC7H7BrOC_7H_7BrOBrominated derivative; exhibits different reactivity patterns
Anisic AcidC8H8O3C_8H_8O_3Contains a carboxylic acid group; more polar than anisole

Anisole-2,4,6-d3 is unique due to its specific isotopic labeling at the 2, 4, and 6 positions of the aromatic ring. This distinct feature allows for precise tracking in mechanistic studies while retaining many chemical properties of standard anisole.

Direct Deuteration Approaches

Direct deuteration of anisole to produce Anisole-2,4,6-d3 represents one of the most straightforward synthetic approaches for incorporating deuterium atoms at specific aromatic positions [1]. This methodology involves the direct substitution of hydrogen atoms with deuterium through various chemical processes that do not require pre-functionalization of the starting material [2]. The direct approach typically utilizes deuterium oxide as the primary deuterium source, offering both economic and practical advantages in synthetic applications [3].

The selectivity of direct deuteration methods for Anisole-2,4,6-d3 synthesis is influenced by the electronic properties of the methoxy substituent, which acts as an ortho- and para-directing group during electrophilic aromatic substitution reactions [4]. Research has demonstrated that anisole undergoes deuteration preferentially at the 2, 4, and 6 positions due to the electron-donating nature of the methoxy group, which increases electron density at these specific sites [3].

Experimental studies have shown that direct deuteration can achieve deuterium incorporation levels exceeding 90% at sterically accessible carbon-hydrogen bonds [3]. The process typically requires elevated temperatures and extended reaction times to ensure complete hydrogen-deuterium exchange at the target positions [5]. Temperature optimization studies indicate that reactions conducted between 50°C and 120°C provide optimal deuteration efficiency while minimizing substrate decomposition [5] [6].

Catalytic H/D Exchange Protocols

Acid-Catalyzed Deuterium Exchange

Acid-catalyzed deuterium exchange represents a well-established methodology for the preparation of Anisole-2,4,6-d3, utilizing strong deuterated Brønsted or Lewis acids in the presence of deuterium sources [7] [8]. This approach leverages the electrophilic aromatic substitution mechanism, where deuterated acids facilitate the incorporation of deuterium atoms at activated aromatic positions [7].

Trifluoroacetic acid-d (deuterated trifluoroacetic acid) has emerged as a particularly effective catalyst for the deuteration of anisole derivatives [8]. Research conducted under reflux conditions at 110°C demonstrated extensive deuteration at aromatic positions ortho to the hydroxyl substituent, with selectivity patterns opposite to those observed in metal-catalyzed systems [8]. The mechanism involves protonation of the aromatic ring followed by deuterium incorporation through electrophilic substitution.

Acid CatalystTemperature (°C)Reaction Time (h)Deuteration Level (%)Reference
Trifluoroacetic acid-d1101285-95 [8]
Deuterated sulfuric acid80875-85 [7]
Lewis acids (AlBr3)60670-80 [7]

The efficiency of acid-catalyzed deuteration is significantly influenced by reaction temperature and acid concentration [8]. Higher temperatures generally increase the rate of deuterium exchange but may also lead to side reactions and substrate decomposition [7]. Optimal conditions typically involve moderate heating with carefully controlled acid concentrations to balance reaction efficiency with selectivity [8].

Metal-Catalyzed Deuteration Pathways

Metal-catalyzed deuteration pathways offer superior selectivity and functional group tolerance compared to acid-catalyzed methods for Anisole-2,4,6-d3 synthesis [9] [10]. These methodologies employ transition metal catalysts to facilitate reversible carbon-hydrogen bond activation, enabling efficient hydrogen-deuterium exchange under milder reaction conditions [2] [9].

Palladium-based catalytic systems have demonstrated exceptional performance in the nondirected deuteration of aromatic compounds [9]. Research utilizing palladium acetate with specialized nitrogen-containing ligands achieved high degrees of deuterium incorporation using deuterium oxide as the deuterium source [9]. The catalytic cycle involves reversible carbon-hydrogen activation followed by deuterium incorporation through reductive elimination processes [9].

Iron-catalyzed deuteration methods have gained significant attention due to their use of earth-abundant metals and cost-effectiveness [3] [11]. Studies employing iron pincer complexes demonstrated efficient deuterium incorporation in aromatic substrates with high selectivity for sterically accessible positions [3]. The iron-catalyzed process operates through a sigma-bond metathesis mechanism, allowing for hydrogen-deuterium exchange under relatively mild conditions [3].

Metal CatalystLigand SystemTemperature (°C)Pressure (bar)Deuteration Yield (%)Reference
Palladium acetateN,N-bidentate80-120190-95 [9]
Iron pincer complexPCP ligands50185-92 [3]
Ruthenium complexPNP ligands802088-94 [3]

The choice of ligand system significantly impacts the efficiency and selectivity of metal-catalyzed deuteration [9]. Electron-poor nitrogen-heterocyclic ligands combined with bidentate systems have shown superior performance in achieving high deuterium incorporation levels [9]. These dual-ligand systems mimic the electronic environment of directed carbon-hydrogen activation processes while enabling nondirected deuteration reactions [2].

Microwave-Assisted Deuteration

Microwave-assisted deuteration represents an innovative approach for the rapid synthesis of Anisole-2,4,6-d3, offering significant advantages in terms of reaction time and energy efficiency [12] [13]. This methodology utilizes microwave irradiation to accelerate hydrogen-deuterium exchange reactions, reducing typical reaction times from hours to minutes [12].

Research on microwave-promoted deuteration has demonstrated that aniline derivatives can undergo complete deuterium exchange within 30 minutes under microwave conditions at 130°C [12]. The process involves the in situ generation of deuterated acids through the reaction of thionyl chloride with deuterium oxide, creating an electrophilic deuterium source for aromatic substitution [12].

The microwave-assisted approach provides several advantages over conventional heating methods, including uniform heating, reduced reaction times, and improved selectivity [12]. Studies have shown that microwave irradiation can increase deuteration yields from 24% to 84% compared to conventional reflux conditions [12]. The enhanced efficiency is attributed to the selective heating of polar molecules and the elimination of thermal gradients within the reaction mixture [13].

Reaction ConditionsConventional HeatingMicrowave HeatingImprovement Factor
Temperature (°C)130130-
Time (min)7203024x faster
Yield (%)24843.5x higher
Energy ConsumptionHighLow60% reduction

Temperature control in microwave-assisted deuteration is critical for achieving optimal results [13]. Reaction temperatures between 120°C and 140°C have been identified as optimal for anisole deuteration, providing efficient hydrogen-deuterium exchange while minimizing decomposition reactions [12] [13].

Palladium-Mediated Coupling Reactions

Palladium-mediated coupling reactions provide an alternative synthetic route for Anisole-2,4,6-d3 preparation, particularly when selective deuteration at specific positions is required [9] [10] [14]. These methodologies utilize palladium catalysts to facilitate carbon-carbon and carbon-heteroatom bond formation while simultaneously incorporating deuterium labels [9] [14].

The palladium-catalyzed nondirected deuteration protocol employs deuterium oxide as a convenient and readily available deuterium source [9]. Key aspects of this methodology include the development of highly active nitrogen-nitrogen-bidentate ligands containing N-acylsulfonamide groups, which enable efficient carbon-hydrogen activation under mild conditions [9]. The protocol demonstrates extraordinary functional group tolerance, making it suitable for late-stage isotopic labeling of complex aromatic substrates [9].

Mechanistic studies of palladium-mediated deuteration reveal that the process operates through reversible carbon-hydrogen activation steps [9]. The catalytic cycle involves initial coordination of the aromatic substrate to the palladium center, followed by carbon-hydrogen bond cleavage and subsequent deuterium insertion [9]. The reversible nature of this process allows for multiple hydrogen-deuterium exchange events, leading to high levels of deuterium incorporation [9].

Experimental optimization of palladium-catalyzed deuteration has identified several critical parameters affecting reaction efficiency [9]. Temperature control between 80°C and 120°C provides optimal deuteration rates while maintaining catalyst stability [9]. The choice of solvent system, particularly the ratio of organic solvent to deuterium oxide, significantly influences both reaction rate and selectivity [9].

Palladium CatalystLigand TypeSolvent SystemTemperature (°C)Deuteration Level (%)Reference
Pd(OAc)2N-acylsulfonamideDMF/D2O10092-96 [9]
PdCl2Phosphine ligandsTHF/D2O8085-90 [10]
Pd/CHeterogeneousD2O12088-93 [10]

Iron-Catalyzed H/D Exchange Mechanisms

Iron-catalyzed hydrogen-deuterium exchange mechanisms offer environmentally sustainable and cost-effective approaches for Anisole-2,4,6-d3 synthesis [3] [11] [15]. These methodologies utilize earth-abundant iron catalysts to facilitate selective deuteration under mild reaction conditions, providing an attractive alternative to precious metal-based systems [3] [15].

The iron-catalyzed deuteration process operates through a well-defined sigma-bond metathesis mechanism [3]. Initial studies using iron pincer complexes demonstrated that the reaction proceeds via formation of a sigma-complex between the iron center and the aromatic carbon-hydrogen bond [3]. Subsequent deuterium insertion occurs through a four-center transition state, leading to selective hydrogen-deuterium exchange [3].

Nanostructured iron catalysts prepared by combining cellulose with iron salts have shown exceptional performance in large-scale deuteration applications [15]. These catalysts enable selective deuteration of aromatic compounds using inexpensive deuterium oxide under hydrogen pressure [15]. The methodology has been demonstrated on kilogram scale, highlighting its potential for industrial applications [15].

Iron Catalyst SystemPreparation MethodOperating ConditionsDeuteration Efficiency (%)Scale DemonstratedReference
Fe-Cellulose nanostructuredCellulose + Fe salts120°C, 20 bar H290-95>1 kg [15]
Fe pincer complexCoordination synthesis50°C, 1 bar85-92Laboratory [3]
Iron oxide heterogeneousThermal treatment100°C, 10 bar82-88100 g [11]

The iron-catalyzed deuteration mechanism involves several distinct steps [3]. The process begins with nitrogen ligand dissociation from the iron complex, creating a coordinatively unsaturated species capable of substrate binding [3]. Aromatic substrate coordination occurs through pi-electron interaction, positioning the carbon-hydrogen bond for activation [3]. The critical carbon-hydrogen activation step proceeds via sigma-complex-assisted metathesis with an overall energy barrier of 25.9 kcal/mol [3].

Computational studies have provided detailed insights into the energetics of iron-catalyzed deuteration [3]. The formation of nonclassical hydride intermediates has been confirmed through nuclear magnetic resonance spectroscopy, with characteristic hydrogen-deuterium coupling constants indicative of the exchange mechanism [3]. The calculated bond lengths in transition state structures support a late transition state with minimal oxidative addition character [3].

Isotopic Purity Optimization Strategies

Isotopic purity optimization represents a critical aspect of Anisole-2,4,6-d3 synthesis, directly impacting the utility of the deuterated product in analytical and research applications [13] [16]. Advanced analytical techniques and synthetic modifications have been developed to maximize deuterium incorporation while minimizing isotopic contamination [13] [16].

Electrospray ionization high-resolution mass spectrometry has emerged as the preferred method for rapid characterization of isotopic purity in deuterated compounds [13]. This technique enables accurate determination of hydrogen-deuterium isotopologue distributions, providing quantitative assessment of deuteration levels [13]. The method offers outstanding advantages including rapid analysis, high sensitivity, minimal sample consumption, and deuterated solvent-free operation [13].

Analysis MethodSample SizeAnalysis TimeAccuracy (%)Detection LimitReference
ESI-HRMSNanogram2-5 min>990.1% isotope [13]
NMR spectroscopyMilligram15-30 min95-981% isotope [17]
LC-MS/MSMicrogram10-15 min97-990.5% isotope [13]

Iterative recirculation processes using continuous-flow technology have revolutionized isotopic purity optimization [16]. This approach enables multiple hydrogen-deuterium exchange cycles within a single synthetic operation, dramatically improving deuterium incorporation levels [16]. The closed-loop process grants access to deuterated compounds with high isotopic purities, labeled at precise sites or perdeuterated on demand [16].

Synthetic strategies for isotopic purity enhancement include careful control of reaction stoichiometry and deuterium source quality [5] [16]. The use of high-purity deuterium oxide (>99.8% D) significantly improves final product isotopic composition [1] [5]. Multiple exchange cycles can be employed to drive deuteration reactions to completion, particularly for challenging substrates with low inherent reactivity [16].

Temperature optimization plays a crucial role in isotopic purity enhancement [5] [6]. Higher reaction temperatures generally increase deuteration rates but may also promote back-exchange reactions that reduce overall deuterium content [5]. Optimal temperature ranges have been identified for different catalyst systems, balancing reaction efficiency with isotopic retention [6] [15].

Scale-up Considerations for Laboratory Synthesis

Scale-up considerations for Anisole-2,4,6-d3 synthesis encompass critical factors including catalyst recycling, equipment requirements, and process optimization for larger batch sizes [15] [18]. Successful scale-up requires careful attention to heat and mass transfer limitations that may not be apparent in small-scale laboratory preparations [15].

Catalyst recycling represents a fundamental requirement for economically viable large-scale deuteration processes [15]. Iron-based catalysts have demonstrated exceptional recyclability, with no substantial loss of activity observed after five consecutive reaction cycles [15]. Inductively coupled plasma optical emission spectrometry measurements confirm minimal metal leaching during recycling, ensuring product purity and catalyst longevity [15].

Equipment specifications for scaled deuteration reactions require specialized consideration of pressure vessels and heating systems [15] [18]. Large-scale reactions utilizing hydrogen pressure necessitate appropriate safety measures and pressure-rated equipment [15]. Temperature control becomes increasingly challenging at larger scales, requiring efficient heat transfer systems to maintain uniform reaction conditions [18].

ScaleReactor VolumeCatalyst LoadingReaction TimeProduct YieldEquipment RequirementsReference
Laboratory50-100 mL5-10 mol%2-6 h85-95%Standard glassware [18]
Pilot1-5 L2-5 mol%4-12 h80-90%Pressure vessels [15]
Production>100 L1-3 mol%12-24 h75-85%Industrial autoclaves [15]

Process optimization for large-scale synthesis involves modification of reaction parameters to accommodate equipment limitations and economic constraints [15]. Reduced catalyst loadings are typically employed at larger scales to minimize costs while maintaining acceptable conversion levels [15]. Extended reaction times may be necessary to compensate for reduced catalyst concentrations and mass transfer limitations [15].

Quality control considerations become increasingly important at larger scales, requiring robust analytical methods for in-process monitoring and final product analysis [18]. Multiple sampling points throughout the reaction vessel ensure representative analysis of product quality [18]. Standardized analytical protocols enable consistent quality assessment across different production batches [13] [18].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

Anisole-2,4,6-d3

Dates

Modify: 2024-04-14

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